(2-Cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone
Description
(2-Cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone is a complex organic compound that features a benzoxazole ring, a diazepane ring, and a furan ring
Properties
IUPAC Name |
(2-cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c28-23(26-11-5-12-27(14-13-26)24(29)20-8-4-15-30-20)18-9-10-19-21(16-18)31-22(25-19)17-6-2-1-3-7-17/h4,8-10,15-17H,1-3,5-7,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBGLNYLNRDWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)N4CCCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone typically involves multi-step organic reactions. The starting materials often include cyclohexylamine, benzoxazole derivatives, and furan-2-carboxylic acid. The synthesis may involve:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Diazepane Ring Formation: This step involves the reaction of diamines with appropriate carbonyl compounds.
Coupling Reactions: The final step usually involves coupling the benzoxazole and diazepane intermediates with furan-2-carboxylic acid derivatives under conditions such as peptide coupling reagents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the diazepane ring can be reduced to form alcohols.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced diazepane derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
(2-Cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of (2-Cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Trimethoxyphenylsilane: Organosilane compounds with methoxy groups.
Oxcarbazepine Related Compound D: Dibenzoazepine derivatives.
Uniqueness
(2-Cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone is unique due to its combination of benzoxazole, diazepane, and furan rings, which confer distinct chemical and biological properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
